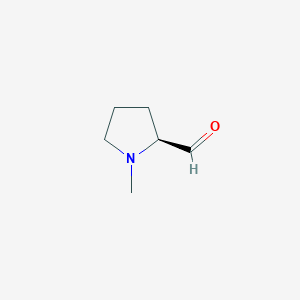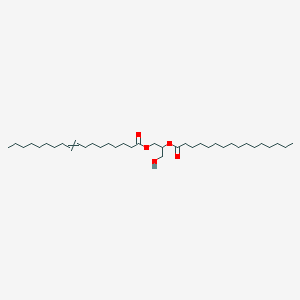
(2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate is a diacylglycerol compound containing oleic acid at the sn-1 position and palmitic acid at the sn-2 position . This compound is known for its role in lipid biochemistry and has been studied for its various biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate can be synthesized through esterification reactions involving glycerol and the respective fatty acids, oleic acid and palmitic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases. These biocatalysts offer specificity and efficiency, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Hydrolysis: In the presence of water and enzymes like lipases, it can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, often catalyzed by bases or enzymes.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Typically requires water and lipase enzymes.
Transesterification: Catalysts such as sodium methoxide or lipases are used.
Major Products:
Oxidation: Hydroperoxides and aldehydes.
Hydrolysis: Free fatty acids (oleic acid and palmitic acid) and glycerol.
Transesterification: New esters and glycerol.
Scientific Research Applications
(2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipid analysis and as a substrate in enzymatic studies.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of bio-based materials and as an additive in food and cosmetics
Mechanism of Action
The mechanism of action of (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate involves its interaction with cellular membranes and enzymes. It enhances the inhibition of superoxide anion production by cytochalasin B, indicating its role in modulating oxidative stress . The compound targets pathways involved in lipid metabolism and cellular signaling, influencing various biological processes .
Comparison with Similar Compounds
1-Palmitoyl-2-oleoyl-rac-glycerol: Contains palmitic acid at the sn-1 position and oleic acid at the sn-2 position.
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: A triacylglycerol with an additional linoleic acid at the sn-3 position.
Uniqueness: (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its ability to modulate oxidative stress and its role in lipid metabolism make it a valuable compound in various research fields .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKMFVMCATMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
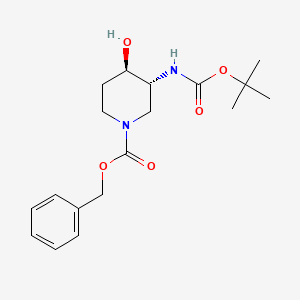
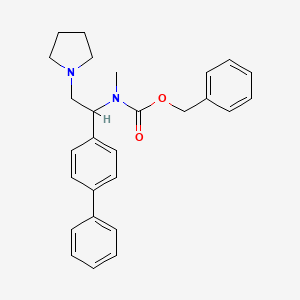
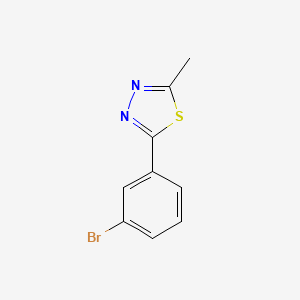
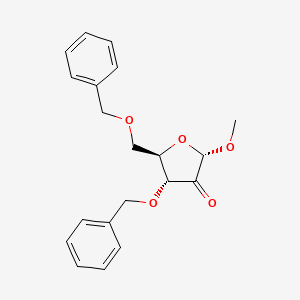
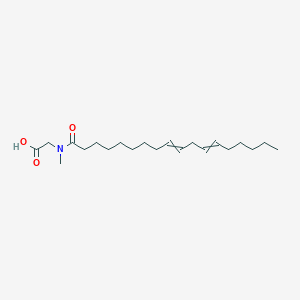
![N-[(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxo(114C)hexan-2-yl]acetamide](/img/structure/B1505459.png)

![N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B1505466.png)
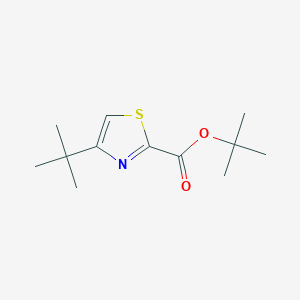
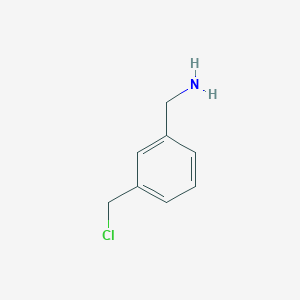
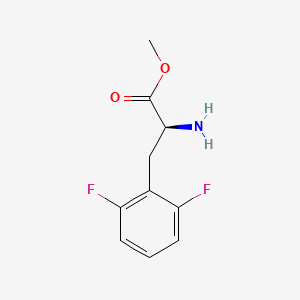
![6,8-Dibromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1505485.png)
![2-Oxabicyclo[3.1.0]hexane](/img/structure/B1505490.png)
